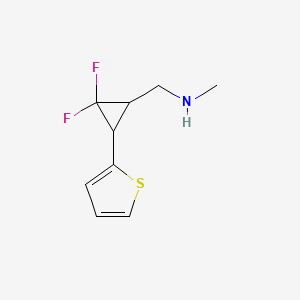
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a cyclopropyl ring substituted with a thiophene moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclopropyl intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or sulfonylated derivatives
Scientific Research Applications
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving amine-containing molecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the cyclopropyl ring and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The thiophene moiety may contribute to its electronic properties, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluoro-3-(phenyl)cyclopropyl)-N-methylmethanamine: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2,2-difluoro-3-(pyridyl)cyclopropyl)-N-methylmethanamine: Contains a pyridyl group instead of a thiophene ring.
Uniqueness
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or pyridyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall application potential in various fields.
Properties
Molecular Formula |
C9H11F2NS |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
1-(2,2-difluoro-3-thiophen-2-ylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-5-6-8(9(6,10)11)7-3-2-4-13-7/h2-4,6,8,12H,5H2,1H3 |
InChI Key |
NECQZNUGMPPRGH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C(C1(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















